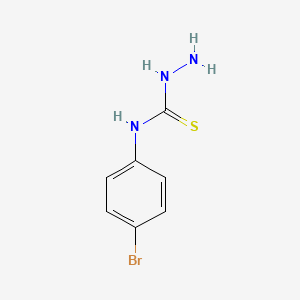
N-(4-Bromophenyl)hydrazinecarbothioamide
Descripción general
Descripción
"N-(4-Bromophenyl)hydrazinecarbothioamide" is a compound that belongs to the class of hydrazinecarbothioamides, which have been studied for various biological activities and interactions with enzymes such as tyrosinase, as well as for their potential in creating fluorescent probes and in materials science. These compounds are synthesized through reactions involving phenylhydrazine and isothiocyanates, among other methods (Sousa-Pereira et al., 2018).
Synthesis Analysis
The synthesis of N-aryl-2-phenyl-hydrazinecarbothioamides, including derivatives similar to "N-(4-Bromophenyl)hydrazinecarbothioamide," involves the reaction of phenylhydrazine with isothiocyanates. Techniques such as stirring at room temperature, microwave irradiation, and mechanochemical grinding have been employed, with quantitative yields reported for the latter technique (Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamides has been elucidated through techniques such as NMR, X-ray diffraction, and molecular docking studies. These analyses reveal detailed insights into the molecular interactions, conformation, and binding properties with biological targets (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings, and exhibit interactions with enzymes such as tyrosinase. Their reactivity can be tailored to target specific biological functions, making them versatile scaffolds in medicinal chemistry (Aly et al., 2018).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often investigated through crystallography and spectroscopic methods to understand their stability and reactivity under different conditions (Lalvani et al., 2021).
Chemical Properties Analysis
The chemical properties of "N-(4-Bromophenyl)hydrazinecarbothioamide" and related compounds, such as their reactivity with different chemical reagents, ability to form complexes with metals, and their potential as catalysts or inhibitors, have been a subject of research. These studies aim to explore the potential applications of these compounds in chemistry and biology (Tarai & Baruah, 2018).
Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Scientific Field : Pharmacology and Microbiology .
- Summary of Application : Compounds similar to “N-(4-Bromophenyl)hydrazinecarbothioamide”, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, have shown potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
- Methods of Application : The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .
- Results or Outcomes : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds .
Antiproliferative Agents
- Scientific Field : Oncology .
- Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as prospective antimicrobial and antiproliferative agents .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Propiedades
IUPAC Name |
1-amino-3-(4-bromophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKSCWQUPJXVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181056 | |
| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)hydrazinecarbothioamide | |
CAS RN |
2646-31-3 | |
| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2646-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)


![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![2-(1-naphthalenyl)-N-[2,2,2-trichloro-1-[[(2-chloroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1225313.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)


![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)
![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)